molecular formula C17H15N3O6S2 B2422816 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide CAS No. 868675-71-2

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2422816
CAS No.: 868675-71-2
M. Wt: 421.44
InChI Key: HBXYRYIKVUCBED-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring substituted with methoxy and nitro groups, and a propanamide moiety attached to a phenylsulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research applications.

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and nitro groups: These groups can be introduced through nitration and methylation reactions, respectively.

    Attachment of the propanamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with a suitable amide precursor.

    Introduction of the phenylsulfonyl group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups can be replaced by other substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide can be compared with other similar compounds, such as:

    4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide: This compound shares a similar benzo[d]thiazole core but lacks the propanamide and phenylsulfonyl groups.

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has a similar benzo[d]thiazole structure but includes a fluorine atom and lacks the propanamide and phenylsulfonyl groups.

    N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: This compound contains a benzo[d]thiazole ring substituted with a pyrimidinyl group instead of the methoxy and nitro groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S2/c1-26-13-9-11(20(22)23)10-14-16(13)19-17(27-14)18-15(21)7-8-28(24,25)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXYRYIKVUCBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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